I-BET151 Differential Potency Hierarchy Across BET Family Members Compared to JQ1
I-BET151 exhibits a distinct inhibitory potency hierarchy across the BET family that differs from the widely used comparator JQ1. In cell-free fluorescence polarization assays, I-BET151 demonstrates preferential inhibition of BRD3 (IC50 = 0.25 μM) over BRD2 (IC50 = 0.5 μM) and BRD4 (IC50 = 0.79 μM), establishing a rank order of BRD3 > BRD2 > BRD4 [1]. In contrast, JQ1 displays a markedly different profile with substantially higher potency against BRD4 (IC50 = 33 nM for BD2) and BRD4(1/2) (IC50 = 77 nM/33 nM) [2]. This divergence in potency hierarchy has mechanistic implications, as the relative contribution of individual BET family members to transcriptional regulation varies by cellular context and disease state.
| Evidence Dimension | Inhibitory potency (IC50) across BET family members |
|---|---|
| Target Compound Data | BRD3: 0.25 μM; BRD2: 0.5 μM; BRD4: 0.79 μM |
| Comparator Or Baseline | JQ1: BRD4 BD2 IC50 = 33 nM; BRD4(1/2) IC50 = 77 nM/33 nM |
| Quantified Difference | JQ1 exhibits >10-fold higher potency against BRD4 compared to I-BET151; I-BET151 shows preferential BRD3 inhibition while JQ1 preferentially targets BRD4 |
| Conditions | Cell-free fluorescence polarization (FP) assay for I-BET151; AlphaScreen assay for JQ1 |
Why This Matters
The differential potency hierarchy dictates which BET family member is predominantly inhibited at a given concentration, impacting transcriptional outcomes and necessitating compound-specific selection based on the BET isoform driving the biological process of interest.
- [1] Dawson MA, Prinjha RK, Dittmann A, et al. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature. 2011;478(7370):529-533. View Source
- [2] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. View Source
